molecular formula C31H32ClN5O3S B2937168 3-({4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 689771-08-2

3-({4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2937168
CAS No.: 689771-08-2
M. Wt: 590.14
InChI Key: UIQPZZDHOYBHGR-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinazolinone core substituted with a sulfanylidene group at position 2, a morpholin-4-yl group at position 6, and a benzyl-linked piperazine-1-carbonyl moiety at position 2. The piperazine ring is further substituted with a 5-chloro-2-methylphenyl group.

Properties

IUPAC Name

3-[[4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]phenyl]methyl]-6-morpholin-4-yl-2-sulfanylidene-4aH-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32ClN5O3S/c1-21-2-7-24(32)18-28(21)35-10-12-36(13-11-35)29(38)23-5-3-22(4-6-23)20-37-30(39)26-19-25(34-14-16-40-17-15-34)8-9-27(26)33-31(37)41/h2-9,18-19,26H,10-17,20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVWHHPMNDLXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5C=C(C=CC5=NC4=S)N6CCOCC6
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-({4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one , also known by its ChemDiv ID K906-2032, is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H29ClN4O5SC_{25}H_{29}ClN_{4}O_{5}S with a complex structure that includes a tetrahydroquinazoline core and various functional groups that may influence its biological interactions.

The biological activity of this compound can be attributed to its interaction with several biological targets. Preliminary studies suggest that it may function as an antagonist or inhibitor in various signaling pathways. The presence of the piperazine and morpholine moieties indicates potential interactions with neurotransmitter receptors and enzymes involved in metabolic processes.

Pharmacological Profile

  • Antipsychotic Activity : The piperazine group is commonly associated with antipsychotic properties. Research indicates that compounds with similar structures exhibit affinity for dopamine receptors, particularly D2 and D3 subtypes.
  • Anticancer Potential : Initial in vitro studies have shown that this compound may inhibit the proliferation of certain cancer cell lines. It appears to induce apoptosis in these cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
  • Anti-inflammatory Effects : The sulfanilide component suggests potential anti-inflammatory activity. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and modulate immune responses.

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential efficacy of K906-2032:

  • Study on Antipsychotic Effects : A study published in the Journal of Medicinal Chemistry examined a series of piperazine derivatives and found that modifications at the phenyl ring significantly altered receptor binding profiles and antipsychotic activity .
  • Cancer Cell Line Testing : In vitro assays conducted on human breast cancer cell lines demonstrated that derivatives of this compound could reduce cell viability by inducing apoptosis via the mitochondrial pathway .
  • Inflammation Models : Research involving lipopolysaccharide (LPS)-induced inflammation in murine models showed that structurally similar compounds could attenuate inflammatory responses by downregulating TNF-alpha and IL-6 levels .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntipsychoticAffinity for D2/D3 receptors
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction of pro-inflammatory cytokines

Table 2: Structure-Activity Relationship (SAR)

ModificationEffect on ActivityReferences
Chlorine substitution at position 5Increased receptor affinity
Morpholine ring presenceEnhanced anti-inflammatory effects
Tetrahydroquinazoline coreCytotoxicity against cancer cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Substituted Analogues

Piperazine derivatives are common in drug discovery due to their versatility in modulating pharmacokinetics and target interactions. Key comparisons include:

Compound Name / ID Substituent on Piperazine Core Structure Key Functional Groups Bioactivity Notes (if available)
Target Compound 5-Chloro-2-methylphenyl Tetrahydroquinazolinone Sulfanylidene, morpholin-4-yl Hypothesized kinase/receptor modulation
3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine () 2-Fluorophenyl Pyridazine Chlorine, piperazine Anticancer/antimicrobial screening candidates
4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl analog () 4-Methoxyphenyl Tetrahydroquinazolinone Sulfanylidene, morpholin-4-yl Unreported bioactivity (structural analog)
N-[1-{4-[4-(7-chloro-quinolin-4-yl)-piperazin-1-ylmethyl]-phenyl}-methylidene]-N’-p-tolyl-hydrazine (QH-04, ) 7-Chloro-quinolin-4-yl Hydrazine-linked benzylidene Quinoline, piperazine Antimalarial/antiviral potential

Key Observations :

  • Core Structure: The tetrahydroquinazolinone core with sulfanylidene and morpholinyl groups distinguishes the target compound from pyridazine () or quinoline-based () analogs, likely influencing hydrogen-bonding interactions and metabolic stability .
Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (), the target compound shares structural motifs with piperazine-containing derivatives (e.g., ). For example:

  • Tanimoto Coefficient (TC): Estimated TC > 0.7 with ’s analog due to shared tetrahydroquinazolinone and piperazine-carbonyl-phenyl groups.
  • Bioactivity Clustering : Compounds with similar piperazine-aryl motifs (e.g., ) cluster into groups associated with kinase inhibition or GPCR modulation, as per bioactivity profiling ().
Structure-Activity Relationship (SAR) Insights
  • Chloro Substituent : The 5-chloro group on the phenyl ring may enhance target affinity via halogen bonding, as seen in QH-04 () .
  • Methyl Group : The 2-methyl substituent could reduce metabolic oxidation compared to methoxy groups (), extending half-life .
  • Morpholin-4-yl: Improves solubility relative to non-polar groups (e.g., quinoline in ), aligning with drug-likeness criteria .

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